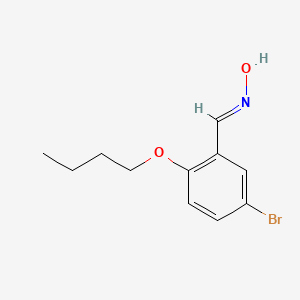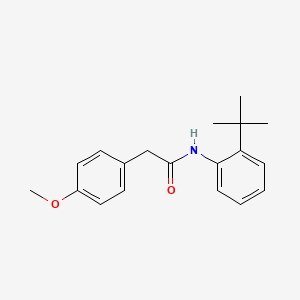
5-bromo-2-butoxybenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-butoxybenzaldehyde oxime is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various fields, including chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 5-bromo-2-butoxybenzaldehyde oxime is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes and proteins. This inhibition can lead to a variety of biochemical and physiological effects, which we will discuss in the following sections.
Biochemical and Physiological Effects:
5-bromo-2-butoxybenzaldehyde oxime has been shown to have a variety of biochemical and physiological effects. One of the primary effects of this compound is its ability to inhibit the activity of certain enzymes and proteins. This inhibition can lead to changes in cellular signaling pathways and can affect various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 5-bromo-2-butoxybenzaldehyde oxime in lab experiments is its unique properties. This compound is highly stable and can be easily synthesized and purified. Additionally, this compound has been extensively studied, and its effects are well-understood.
However, there are also limitations to using 5-bromo-2-butoxybenzaldehyde oxime in lab experiments. One of the primary limitations is its potential toxicity. This compound can be toxic at high concentrations, and care should be taken when handling and using it in experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 5-bromo-2-butoxybenzaldehyde oxime. One potential direction is the development of new therapeutic applications for this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on cellular processes.
Conclusion:
In conclusion, 5-bromo-2-butoxybenzaldehyde oxime is a unique chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a variety of biochemical and physiological effects and has been used in various fields, including chemistry, biochemistry, and pharmacology. While there are limitations to using this compound in lab experiments, there are also many potential future directions for its study.
Synthesemethoden
The synthesis of 5-bromo-2-butoxybenzaldehyde oxime involves the reaction of 5-bromo-2-butoxybenzaldehyde with hydroxylamine hydrochloride. This reaction results in the formation of 5-bromo-2-butoxybenzaldehyde oxime, which can be purified and isolated for further use.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-butoxybenzaldehyde oxime has been used in various scientific research applications. One of the primary uses of this compound is in the field of biochemistry, where it has been used to study the mechanism of action of various enzymes and proteins. This compound has also been used in the field of pharmacology, where it has been studied for its potential therapeutic applications.
Eigenschaften
IUPAC Name |
(NE)-N-[(5-bromo-2-butoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-2-3-6-15-11-5-4-10(12)7-9(11)8-13-14/h4-5,7-8,14H,2-3,6H2,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBXZPRDMVNZQN-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)Br)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5861765.png)
![4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5861772.png)



![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B5861798.png)


![N-[3-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5861839.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzamide](/img/structure/B5861847.png)
![4-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5861853.png)
